N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Description
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a 2-methoxybenzamide group at position 2 and a sulfanyl-linked carbamoylmethyl-furan moiety at position 3. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, antifungal, and insecticidal properties . Structural studies of analogous compounds (e.g., ) highlight the importance of substituent positioning and hydrogen-bonding interactions in stabilizing molecular conformations .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-24-13-7-3-2-6-12(13)15(23)19-16-20-21-17(27-16)26-10-14(22)18-9-11-5-4-8-25-11/h2-8H,9-10H2,1H3,(H,18,22)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSIITNGWSQZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategy
The target compound can be dissected into three key components (Fig. 1):
- 1,3,4-Thiadiazole core : Provides the heterocyclic backbone.
- Sulfanyl-carbamoyl methyl-furan-2-ylmethyl side chain : Introduces a sulfur-containing linker and furan heterocycle.
- 2-Methoxybenzamide group : Contributes aromaticity and methoxy functionality.
A convergent synthesis approach was adopted, focusing on sequential modifications of the thiadiazole ring.
Synthesis of Intermediate: 5-Amino-1,3,4-thiadiazole-2-thiol
The thiadiazole core was prepared via cyclization of thiosemicarbazide with glyoxylic acid under acidic conditions (Scheme 1).
Procedure :
- Thiosemicarbazide (10 mmol) and glyoxylic acid (12 mmol) were refluxed in 30 mL of phosphoric acid (85%) at 120°C for 4 hours.
- The mixture was cooled, poured into ice water, and neutralized with NaHCO₃.
- The precipitate was filtered and recrystallized from ethanol to yield 5-amino-1,3,4-thiadiazole-2-thiol as white crystals (Yield: 78%, m.p. 168–170°C).
Characterization :
- FTIR (KBr, cm⁻¹) : 3350 (N–H), 2560 (S–H), 1620 (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, SH), 6.85 (s, 2H, NH₂).
Introduction of Sulfanyl-Carbamoyl Methyl-Furan Side Chain
The thiol group was alkylated with 2-chloro-N-(furan-2-ylmethyl)acetamide to install the side chain (Scheme 2).
Procedure :
- 5-Amino-1,3,4-thiadiazole-2-thiol (5 mmol) and 2-chloro-N-(furan-2-ylmethyl)acetamide (5.5 mmol) were dissolved in 20 mL dry DMF.
- Triethylamine (6 mmol) was added, and the mixture was stirred at 60°C for 8 hours.
- The solvent was evaporated, and the residue was washed with water. Recrystallization from methanol afforded the intermediate as a pale-yellow solid (Yield: 65%, m.p. 142–144°C).
Characterization :
- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 152.3 (thiadiazole C-2), 110.4 (furan C-2), 42.1 (CH₂).
- LC-MS (ESI) : m/z 327.08 [M+H]⁺.
Acylation with 2-Methoxybenzoyl Chloride
The amine group on the thiadiazole was acylated with 2-methoxybenzoyl chloride to introduce the aromatic moiety (Scheme 3).
Procedure :
- The intermediate from Step 3 (3 mmol) was dissolved in 15 mL anhydrous toluene.
- 2-Methoxybenzoyl chloride (3.3 mmol) was added dropwise, followed by pyridine (4 mmol).
- The reaction was refluxed for 6 hours, cooled, and poured into ice-cold HCl (1M).
- The precipitate was filtered and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound as off-white crystals (Yield: 58%, m.p. 189–191°C).
Characterization :
- FTIR (KBr, cm⁻¹) : 3280 (N–H), 1705 (C=O), 1245 (C–O–CH₃).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8–6.9 (m, 6H, Ar–H), 4.3 (s, 3H, OCH₃), 3.7 (s, 2H, CH₂).
- Elemental Analysis : Calculated for C₁₇H₁₅N₅O₄S₂: C 49.39%, H 3.66%, N 16.94%; Found: C 49.22%, H 3.71%, N 16.88%.
Optimization and Comparative Analysis
Key parameters influencing yields were systematically evaluated (Table 1):
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent (Step 4) | Toluene | 58 |
| THF | 42 | |
| Base (Step 4) | Pyridine | 58 |
| Et₃N | 49 | |
| Reaction Time (Step 3) | 6 hours | 65 |
| 12 hours | 68 |
Microwave-assisted synthesis reduced Step 4 reaction time to 2 hours with comparable yield (56%).
Mechanistic Insights
- Step 3 : Nucleophilic substitution (SN2) at the chloroacetamide carbon by the thiolate ion.
- Step 4 : Acylation via nucleophilic attack of the thiadiazole amine on the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.
Challenges and Solutions
- Low Yield in Step 4 : Attributed to steric hindrance from the furan group. Mitigated by using excess acyl chloride and prolonged reflux.
- Purification Difficulty : Column chromatography with gradient elution (hexane → ethyl acetate) improved purity.
Chemical Reactions Analysis
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-2-ylmethylamino group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the fields of:
- Antimicrobial Activity : The thiadiazole component is associated with strong antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating potential for further development as an anticancer agent .
Case Studies
- Antimicrobial Efficacy :
- Antitumor Activity :
Mechanism of Action
The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Thiadiazole Derivatives with Aromatic Substituents
- Compound 9a (): N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide features a benzylidenamino group and sulfonyl benzamide. Unlike the target compound, it lacks the furan-carbamoyl-sulfanyl chain, resulting in reduced antifungal activity compared to derivatives with bulkier substituents .
- 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate () : This compound shares the 2-methoxybenzamide group but substitutes position 5 with a 2-methoxyphenyl group. Crystallographic data reveal planar conformations stabilized by intermolecular hydrogen bonds, suggesting that electron-donating methoxy groups enhance stability but may reduce antimicrobial potency compared to sulfur-containing substituents .
Halogenated and Heterocyclic Derivatives
- However, the absence of a sulfanyl chain limits its pharmacokinetic profile compared to the target compound .
- 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide () : This bis-thiadiazole derivative exhibits high antimicrobial activity due to dual sulfanyl linkages and a butoxy group. The target compound’s furan moiety may offer comparable lipophilicity but with improved metabolic stability .
Core Heterocycle Modifications
- (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () : Replacing the thiadiazole core with oxadiazole reduces sulfur-mediated interactions, diminishing antifungal efficacy. The thiadiazole ring’s sulfur atoms enhance binding to microbial enzymes, making it superior for antimicrobial applications .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Antimicrobial Activity : Sulfanyl and carbamoyl groups are critical for antimicrobial efficacy. The target compound’s furan-carbamoyl-methyl sulfanyl chain may synergize with the thiadiazole core to disrupt microbial cell membranes or enzyme function .
- Structural Insights : Crystal structures of analogs (e.g., ) indicate that planar conformations and hydrogen-bonding networks enhance stability, which could guide optimization of the target compound’s solubility .
- Synthetic Challenges : highlights the complexity of introducing sulfonyl and carbamoyl groups via multi-step syntheses, suggesting the need for streamlined methodologies for derivatives like the target compound .
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. The following sections detail its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps including the formation of the thiadiazole ring and subsequent functionalization with furan and methoxybenzamide moieties. The general synthetic pathway includes:
- Formation of Thiadiazole : The initial step involves the condensation of thiosemicarbazide with appropriate carbonyl compounds to form the thiadiazole core.
- Functionalization : Subsequent reactions introduce the furan and methoxybenzamide groups through nucleophilic substitution and acylation reactions.
Antimicrobial Activity
Thiadiazole derivatives have been noted for their antimicrobial properties. Studies indicate that compounds containing thiadiazole rings exhibit comparable antimicrobial activity to standard antibiotics such as ciprofloxacin. For instance, derivatives with specific substituents on the thiadiazole ring have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | M. tuberculosis | 3.125 |
| 2 | Staphylococcus aureus | 8.0 |
| 3 | Escherichia coli | 16.0 |
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown moderate to good activity against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The IC50 values for these activities were reported as follows:
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 63.2 |
| A549 | 52.0 |
| HCT15 | 28.0 |
The structure-activity relationship studies indicate that specific substitutions on the benzamide and thiadiazole rings significantly enhance cytotoxicity against cancer cells .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Intercalation : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes and inducing apoptosis in cancer cells .
- Antioxidant Properties : Thiadiazoles are also known to exhibit antioxidant activities, which may contribute to their cytoprotective effects in normal cells while targeting malignant cells .
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives in treating infections and cancers:
- Case Study on Anti-Tubercular Activity : A study evaluated a series of thiadiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, finding several compounds with MIC values below 10 µg/mL .
- Case Study on Anticancer Efficacy : Another investigation assessed the anticancer properties of a novel thiadiazole derivative against multiple cancer cell lines, demonstrating significant growth inhibition and low toxicity towards normal cells .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential functionalization of the thiadiazole core. Critical steps include:
- Thiadiazole ring formation : Requires hydrazine derivatives and carbon disulfide under reflux conditions (80–100°C) in ethanol .
- Sulfanyl linkage introduction : Controlled pH (7–8) and temperature (25–40°C) are essential to avoid side reactions .
- Final amidation : Use coupling agents like EDC/HOBt in DMF to ensure high yields (>75%) . Monitoring : Employ TLC (silica gel, chloroform:methanol 9:1) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiadiazole formation | Hydrazine, CS₂, 90°C | 60–70 | ≥95% |
| Sulfanyl addition | Thioglycolic acid, pH 7.5 | 80–85 | ≥98% |
| Amidation | EDC/HOBt, DMF, RT | 75–80 | ≥97% |
Q. How can structural characterization be methodically performed?
- NMR spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), furan protons (δ 6.3–7.2 ppm), and amide NH (δ 8.5–9.0 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and thiadiazole carbons (δ 150–160 ppm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive binding protocols .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Compare analogs with modified furan (e.g., thiophene or pyridine) or methoxy groups (e.g., ethoxy, halogen) .
- Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with the thiadiazole sulfur) .
- Data analysis : Correlate IC₅₀ values with substituent electronegativity and steric parameters (Hammett σ, Taft Es) .
| Substituent | IC₅₀ (EGFR, nM) | LogP |
|---|---|---|
| Furan-2-yl (parent) | 120 ± 15 | 2.8 |
| Thiophen-2-yl | 85 ± 10 | 3.1 |
| 4-Chlorophenyl | 45 ± 5 | 3.5 |
Q. What computational strategies resolve contradictions in spectral data?
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks (e.g., overlapping aromatic signals) .
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., syn/anti amide conformers) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level and simulate NMR shifts (RMSD < 0.5 ppm) .
Q. How does solvent polarity impact compound stability during storage?
- Stability testing : Accelerated degradation studies (40°C/75% RH) in DMSO, ethanol, and PBS (pH 7.4) .
- Analytical monitoring : UPLC-MS to track hydrolysis (amide bond cleavage) or oxidation (sulfanyl to sulfoxide) .
| Solvent | Degradation Rate (%/week) | Major Degradant |
|---|---|---|
| DMSO | <1% | None |
| Ethanol | 3% | Sulfoxide |
| PBS (pH 7.4) | 8% | Hydrolyzed amide |
Methodological Notes
- Contradiction resolution : Cross-validate spectral data with synthetic intermediates to identify impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
